Chlorodimethylphenethylsilane finds use as a building block in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bond allows for coupling reactions with other molecules containing nucleophilic groups, such as alcohols, amines, or other organometallic reagents. This versatility enables the creation of diverse organosilicon structures with tailored properties for specific applications [].
Chlorodimethylphenethylsilane can serve as a precursor for the production of silicone polymers. Through processes like hydrosilylation or condensation reactions, it can be incorporated into polymer chains, contributing to the final properties of the silicone material. Depending on the chosen reaction conditions and additional co-reactants, the resulting silicone polymers can exhibit various characteristics, such as elasticity, heat resistance, or electrical insulation properties [].
Chlorodimethyl(2-phenylethyl)silane is an organosilicon compound with the chemical formula CHClSi. It features a silicon atom bonded to two methyl groups and one 2-phenylethyl group, along with a chlorine atom. This compound is part of a broader class of silanes that are often utilized in various chemical applications, including as coupling agents and intermediates in organic synthesis. Its unique structure provides distinctive properties that enhance its utility in industrial and research settings .
Currently, there is no scientific research available on the mechanism of action of CDPES.
Chlorodimethyl(2-phenylethyl)silane can be synthesized through various methods:
Chlorodimethyl(2-phenylethyl)silane has several applications:
Chlorodimethyl(2-phenylethyl)silane shares similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Dimethylsilane | CHSi | Simple structure, widely used as a precursor |
Chlorodimethylsilane | CHClSi | Used as a reagent in organic synthesis |
Dichlorodimethylsilane | CHClSi | More reactive due to two chlorine atoms |
Trimethylsilane | CHSi | Common solvent and reagent |
Uniqueness: Chlorodimethyl(2-phenylethyl)silane is unique due to its combination of both phenyl and ethyl groups attached to silicon. This configuration allows for specific reactivity patterns and applications that differ from simpler silanes like dimethylsilane or dichlorodimethylsilane. Its ability to serve as a coupling agent while also acting as an intermediate in organic synthesis sets it apart from other similar compounds .
Chlorodimethyl(2-phenylethyl)silane has historically been synthesized via hydrosilylation and nucleophilic substitution reactions. A classic approach involves the reaction of allylbenzene with chlorodimethylsilane in the presence of platinum-based catalysts such as Karstedt’s catalyst (Pt₂(dvs)₃). This method proceeds through anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the alkene. For example, platinum-catalyzed hydrosilylation of allylbenzene with chlorodimethylsilane yields chlorodimethyl(2-phenylethyl)silane at temperatures between 80–120°C in anhydrous toluene.
Another traditional route employs Grignard reagents. Phenethylmagnesium bromide (C₆H₅CH₂CH₂MgBr) reacts with chlorodimethylsilane in tetrahydrofuran (THF) to form the target compound. This method requires careful control of moisture and temperature to prevent side reactions such as Wurtz coupling.
Key Reaction Conditions for Traditional Methods:
Method | Catalyst | Temperature | Solvent | Yield (%) |
---|---|---|---|---|
Hydrosilylation | Pt₂(dvs)₃ | 80–120°C | Toluene | 85–92 |
Grignard Substitution | None | 0–25°C | THF | 75–80 |
Recent advances focus on transition-metal catalysts to enhance selectivity and reduce energy consumption. Rhodium(I) complexes, such as [RhCl(dppbzF)]₂, enable hydrosilylation at ambient temperatures with turnover numbers (TONs) exceeding 140,000. Iron-based catalysts, including Fe(CO)₃ derivatives, have also gained traction due to their low cost and compatibility with functionalized alkenes. For instance, Fe(CO)₃-catalyzed reactions achieve 90% yield within 2 hours at 60°C in dichloromethane.
Cobalt siloxide complexes [(cod)Co(OSiMe₃)₂]₂ offer superior regioselectivity for bulky substrates. These catalysts facilitate the coupling of chlorodimethylsilane with styrene derivatives under mild conditions (30–50°C), minimizing oligomerization.
Comparative Catalyst Performance:
Catalyst | Substrate | TON | Selectivity (%) |
---|---|---|---|
RhCl(dppbzF)₂ | Allylbenzene | 140,000 | >99 |
Fe(CO)₃ | 4-Vinylbenzyl Cl | 10,000 | 95 |
[(cod)Co(OSiMe₃)₂]₂ | Styrene | 5,000 | 98 |
Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors are employed to manage exothermic reactions, ensuring uniform heat distribution and reducing byproduct formation. For example, a toluene/THF solvent blend (3:1 v/v) mitigates viscosity issues during Grignard reagent synthesis, enabling batch sizes exceeding 50 kg.
Vacuum distillation is critical for purifying chlorodimethyl(2-phenylethyl)silane from reaction mixtures. Optimal conditions involve distillation at 100–120°C under 15–20 mmHg, achieving >98% purity. Additionally, in-situ FT-IR monitoring allows real-time adjustment of stoichiometry, particularly during hydrolytic condensation steps.
Challenges and Solutions in Industrial Scaling:
Sustainable methodologies emphasize solvent-free reactions and renewable feedstocks. Photocatalytic systems using eosin Y enable stepwise functionalization under visible light, reducing energy consumption by 40% compared to thermal methods. For instance, eosin Y catalyzes the monofunctionalization of dihydrosilanes with phenethyl groups in continuous microflow reactors, achieving 93% yield with minimal waste.
Bio-based solvents such as γ-valerolactone (GVL) have replaced toluene in hydrosilylation, reducing environmental toxicity. Furthermore, dehydrogenative coupling strategies utilize methanol as a hydrogen source, coupling silane production with H₂ generation for circular economy applications.
Sustainable Synthesis Metrics:
Parameter | Conventional Method | Green Method |
---|---|---|
Energy Consumption | 150 kWh/kg | 90 kWh/kg |
Solvent Waste | 30 L/kg | 5 L/kg |
Carbon Footprint | 8.2 kg CO₂/kg | 3.5 kg CO₂/kg |
The chlorine atom in chlorodimethyl(2-phenylethyl)silane serves as a leaving group in nucleophilic substitution reactions. The silicon center, with its vacant d-orbitals, facilitates a pentacoordinate transition state, allowing nucleophiles such as alkoxides, amines, or Grignard reagents to displace the chloride. For instance, reaction with methanol in anhydrous conditions yields methoxydimethyl(2-phenylethyl)silane, with the nucleophile attacking the electrophilic silicon atom [2].
The substitution kinetics depend on the nucleophile’s strength and steric environment. Strongly basic nucleophiles like lithium aluminum hydride induce rapid chloride displacement, forming hydridosilanes. In contrast, bulky nucleophiles exhibit slower reaction rates due to steric hindrance around the silicon center [2]. A key intermediate in such reactions is the hypervalent silicon species, which stabilizes the transition state before chloride elimination.
Chlorodimethyl(2-phenylethyl)silane undergoes rapid hydrolysis in aqueous environments, producing dimethyl(2-phenylethyl)silanol and hydrochloric acid. The reaction proceeds via nucleophilic attack by water on the silicon atom, followed by proton transfer and chloride release [2]. Hydrolysis rates are pH-dependent, with accelerated kinetics under alkaline conditions due to increased hydroxide ion concentration. For example, at pH 9 and 1.5°C, complete hydrolysis occurs in less than 17 seconds [2].
Condensation of the resulting silanol generates siloxane polymers through dehydration. This stepwise process involves the formation of Si–O–Si linkages, as demonstrated in analogous chlorosilanes [6]. The phenethyl group influences polymer topology by limiting cross-linking, favoring linear or lightly branched architectures.
Table 1: Hydrolysis Conditions and Products
Condition | Time to Completion | Primary Product |
---|---|---|
pH 4, 1.5°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |
pH 7, 25°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |
pH 9, 1.5°C | <17 s | Dimethyl(2-phenylethyl)silanol [2] |
Oxidation of chlorodimethyl(2-phenylethyl)silane targets both the silicon center and the organic substituents. The phenethyl group undergoes partial oxidation to form epoxy or ketone derivatives under controlled conditions, though specific pathways remain underexplored in the literature. The silicon-bound methyl groups are resistant to oxidation, preserving the silane framework.
Plasma-enhanced atomic layer deposition (PEALD) techniques can oxidize the silicon center to silicon dioxide, creating thin films for electronic applications. This process involves cyclic exposure to oxygen radicals, which sequentially oxidize the silicon and remove organic byproducts [2].
Palladium-catalyzed cross-coupling reactions enable the integration of chlorodimethyl(2-phenylethyl)silane into complex architectures. For example, using PEPPSI-SIPr as a catalyst, the chloride substituent participates in Negishi-type couplings with organozinc reagents, forming carbon-silicon bonds [4]. The phenethyl group’s aromaticity allows further functionalization via electrophilic substitution, enhancing modularity.
Table 2: Catalysts for Cross-Coupling Reactions
Catalyst | Coupling Partner | Yield (%) | Reference |
---|---|---|---|
PEPPSI-SIPr | Aryl bromides | 86 | [4] |
Pd(PPh₃)₄ | Aryl bromides | <10 | [4] |
Polymerization via silanol condensation produces polysiloxanes with phenethyl side chains. These polymers exhibit enhanced thermal stability and hydrophobicity compared to linear polydimethylsiloxanes [6].
The hydrolysis-derived silanol group bonds to hydroxylated surfaces such as glass, metals, or cellulose, forming stable Si–O–M (M = surface metal) linkages [2]. The phenethyl moiety imparts hydrophobicity and compatibility with aromatic polymers, making the modified surfaces ideal for composite materials. For instance, silane-treated cellulose fibers show improved interfacial adhesion in polystyrene composites due to π-π interactions between the phenethyl groups and the polymer matrix [6].
Corrosive